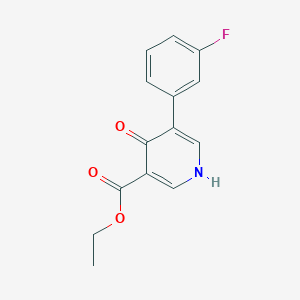
Ethyl 5-(3-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate
Vue d'ensemble
Description
The compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one CH group replaced by a nitrogen atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione have been synthesized through reactions with corresponding benzaldehydes .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed using various spectroscopy techniques, including FTIR, Mass, 1H-NMR, and 13C-NMR .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve catalytic processes. For example, pinacol boronic esters, which are valuable building blocks in organic synthesis, have been used in catalytic protodeboronation .Physical And Chemical Properties Analysis
Physical and chemical properties of similar compounds have been studied using modern physical-chemical methods of analysis .Applications De Recherche Scientifique
Crystal Structure Analysis
- The compound has been studied for its crystal structure, providing insights into its molecular configuration. For instance, Kumar et al. (2018) synthesized a similar compound and analyzed its crystal structure using X-ray diffraction. They found that the compound's crystal structure is stabilized by various hydrogen interactions and weak π···π interactions, which contribute to the stability of the crystal structure (Kumar, Banerjee, Brahmachari, & Gupta, 2018).
Supramolecular Aggregation
- Research into the compound's supramolecular aggregation through interactions like C-H...O, C-H...F, and C-H...π has been conducted. Suresh et al. (2007) investigated polysubstituted pyridines, revealing that they adopt nearly planar structures and are stabilized by these interactions (Suresh, Kumar, Perumal, Mostad, & Natarajan, 2007).
Photoisomerization Studies
- The photoisomerization properties of derivatives of the compound have been explored. Vyňuchal et al. (2008) studied the absorption and fluorescence spectra of similar compounds, observing E-Z photoisomerization and confirming the Z-isomer's thermodynamic stability via NMR spectroscopy (Vyňuchal, Lun̆ák, Hatlapatková, Hrdina, Lyčka, Havel, Vyňuchalová, & Jirásko, 2008).
Role of Fluorine in Weak Interactions
- Studies have been done to understand the role of fluorine in weak interactions within the compound's structure. Shashi et al. (2020) synthesized similar 1,4-dihydropyridines and analyzed the effect of a fluorine atom on their assembly, revealing insights into the self-assembly of compounds with various types of non-covalent interactions (Shashi, Prasad, & Begum, 2020).
Potential Calcium-Channel Antagonist Activity
- The compound has been researched for its potential activity as a calcium-channel antagonist. Linden et al. (2011) explored similar 1,4-dihydropyridine derivatives, examining their conformations and interactions in crystal structures. This research contributes to understanding the potential medicinal properties of these compounds (Linden, Şafak, Şimşek, & Gündüz, 2011).
Selective Synthesis Applications
- The compound has been used in selective synthesis processes. Lebedˈ et al. (2012) reported on its use in cyclocondensation reactions to produce ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates, highlighting its utility in selective organic synthesis processes (Lebedˈ, Mozgovaya, Kos, & Vovk, 2012).
Synthesis of Dihydropyridine Derivatives
- The synthesis of various dihydropyridine derivatives involving the compound has been a focus of research. Angelini et al. (1996) developed a method for synthesizing ethyl 1-alkyl-1,4,5,6-tetrahydro-6-oxopyridine-3-carboxylates, demonstrating the compound's role in the synthesis of complex organic structures (Angelini, Erba, & Pocar, 1996).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 5-(3-fluorophenyl)-4-oxo-1H-pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO3/c1-2-19-14(18)12-8-16-7-11(13(12)17)9-4-3-5-10(15)6-9/h3-8H,2H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVOBTUIVCKYNFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC=C(C1=O)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(3-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(4-Fluorophenyl)ethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B1406401.png)
![5,7-Difluoro-benzo[b]thiophene-2-carbaldehyde](/img/structure/B1406402.png)
![3-Amino-N-[(2R)-1-hydroxypropan-2-yl]benzamide](/img/structure/B1406404.png)
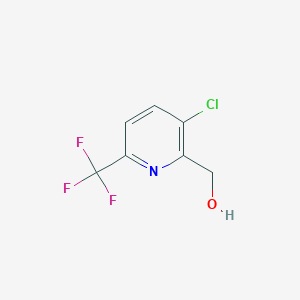
![1H-Pyrazole, 1-([1,1'-biphenyl]-3-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1406407.png)
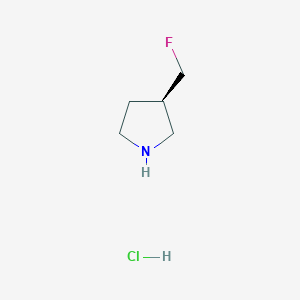
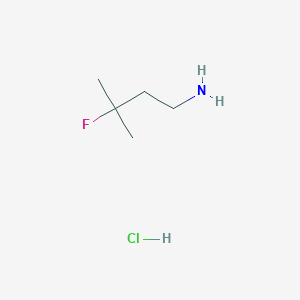



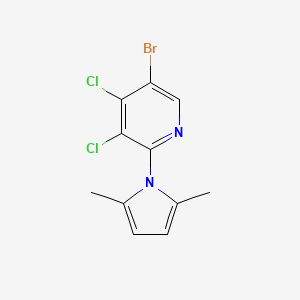
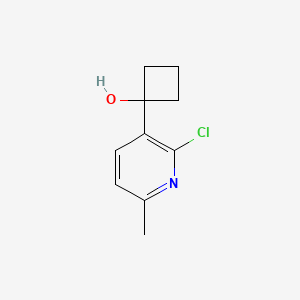
![[3,5-Dichloro-4-(3-fluoropropoxy)-phenyl]-methanol](/img/structure/B1406423.png)
![1H-Pyrazole, 1-[(2-chloro-6-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1406424.png)